molecular formula C22H20Cl2N2OS B6516974 1-benzoyl-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899910-30-6

1-benzoyl-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B6516974
CAS RN: 899910-30-6
M. Wt: 431.4 g/mol
InChI Key: NERWZMNARJVUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione (BDD) is a synthetic compound with a broad range of applications in the scientific research field. BDD is a member of the diazaspirodecane family of compounds and has been used as a model compound for the study of its effects on the human body. BDD has been investigated for its potential use in biomedical research, drug development, and other scientific applications.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is not fully understood, however, it is believed to act as a modulator of several biochemical and physiological processes. This compound is thought to interact with several receptor sites, including the GABAB receptor, the 5-HT3 receptor, and the 5-HT2 receptor. This compound is also thought to modulate the activity of several enzymes, including the cytochrome P450 enzymes and the cytochrome P450 reductases. This compound is also believed to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the body. This compound has been shown to modulate the activity of several enzymes, including the cytochrome P450 enzymes and the cytochrome P450 reductases. This compound has also been shown to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has also been shown to have an effect on the cardiovascular system, as well as the immune system. This compound has also been shown to have an effect on the digestive system and the nervous system.

Advantages and Limitations for Lab Experiments

1-benzoyl-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several advantages for use in laboratory experiments. This compound is a relatively stable compound, which makes it suitable for use in long-term experiments. This compound is also relatively non-toxic, which makes it safe for use in laboratory experiments. This compound is also relatively inexpensive, which makes it a cost-effective choice for use in laboratory experiments. However, this compound is not suitable for use in experiments involving high temperatures or extreme pH levels, as it can be easily broken down under these conditions.

Future Directions

There are several potential future directions for the use of 1-benzoyl-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione in scientific research. This compound could be used to study the effects of drugs on the cardiovascular system and the immune system. This compound could also be used to study the effects of drugs on the nervous system and the digestive system. This compound could also be used to study the effects of drugs on the brain, as well as the effects of drugs on the endocrine system. This compound could also be used to study the effects of drugs on the metabolism, as well as the effects of drugs on the reproductive system. This compound could also be used to study the effects of drugs on the musculoskeletal system, as well as the effects of drugs on the skin. Finally, this compound could also be used to study the effects of drugs on the liver, as well as the effects of drugs on the kidneys.

Synthesis Methods

1-benzoyl-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is synthesized using a multi-step process involving the reaction of 2,4-dichlorophenyl-1-benzoyl-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione (this compound-DC) with a base, followed by the addition of a catalytic amount of a Lewis acid. The reaction is conducted in an inert atmosphere, typically nitrogen or argon, to prevent the formation of undesired side products. The reaction proceeds in two steps, with the first step involving the formation of a nucleophilic intermediate, followed by the second step, which involves the formation of the desired product.

Scientific Research Applications

1-benzoyl-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been used in a variety of scientific research applications, including drug development, medical research, and biochemistry. This compound has been used to study the effects of drugs on the human body, as well as the biochemical and physiological processes that occur in the body. This compound has also been used in the development of new drugs and treatments for various diseases and conditions. This compound has been used in the study of the effects of drugs on the brain, as well as the effects of drugs on the cardiovascular system. This compound has also been used to study the effects of drugs on the immune system, as well as the effects of drugs on the digestive system.

properties

IUPAC Name

[2-(2,4-dichlorophenyl)-8-methyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2OS/c1-14-9-11-22(12-10-14)25-19(17-8-7-16(23)13-18(17)24)21(28)26(22)20(27)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERWZMNARJVUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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